The Direct Action of NITD-916: A Potent Inhibitor of Mycobacterium tuberculosis's InhA
The Direct Action of NITD-916: A Potent Inhibitor of Mycobacterium tuberculosis's InhA
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of NITD-916, a promising anti-tubercular agent, specifically for researchers, scientists, and drug development professionals. NITD-916 is a potent, orally active 4-hydroxy-2-pyridone derivative that directly targets the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a critical enzyme in the mycolic acid biosynthesis pathway.[1] This direct inhibition circumvents the common resistance mechanisms associated with the frontline drug isoniazid (B1672263), which requires activation by the catalase-peroxidase KatG.[2]
Core Mechanism: Direct and NADH-Dependent Inhibition of InhA
NITD-916's primary mechanism of action is the direct inhibition of InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. This system is responsible for the synthesis of the long-chain mycolic acids that are crucial components of the mycobacterial cell wall.
Biophysical studies have revealed that NITD-916 binds specifically to InhA in an NADH-dependent manner.[2][3] It forms a ternary complex with InhA and its cofactor NADH, effectively blocking the enzyme's fatty acyl substrate-binding pocket.[1] This obstruction prevents the natural substrate from accessing the active site, thereby halting the fatty acid elongation process necessary for mycolic acid synthesis.[4] The ultimate consequence of InhA inhibition is the disruption of cell wall integrity, leading to bacterial cell death.[1]
The direct binding of NITD-916 to InhA is a significant advantage over isoniazid, as mutations in the katG gene, a primary driver of isoniazid resistance, do not confer resistance to NITD-916.[5]
Quantitative Efficacy of NITD-916
The potency of NITD-916 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating its efficacy against both drug-sensitive and multi-drug resistant (MDR) strains of M. tuberculosis.
| Parameter | Value | Target/Strain | Reference |
| IC50 | 570 nM | InhA Enzyme | [1] |
| MIC50 | 50 nM | M. tuberculosis (Mtb) | [1] |
| MIC Range | 0.04 - 0.16 µM | MDR-Mtb strains | [1][2] |
| Frequency of Resistance | 1 x 10⁻⁸ | M. tuberculosis | [5] |
| In Vivo Efficacy (Mouse Model) | Parameters | Result | Reference |
| Bacterial Load Reduction (Lungs) | 100 mg/kg; p.o.; daily; 1 month | 0.95 log reduction | [1] |
Signaling and Action Pathway
The following diagram illustrates the mechanism of action of NITD-916, from its entry into the mycobacterial cell to the inhibition of mycolic acid synthesis.
Caption: Mechanism of NITD-916 action in M. tuberculosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of NITD-916 are provided below.
InhA Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of NITD-916 against the purified InhA enzyme.
Protocol:
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Reagents and Buffers:
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Purified recombinant M. tuberculosis InhA enzyme.
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NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form).
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DD-CoA (2-trans-dodecenoyl-CoA) as the substrate.
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Assay Buffer: Typically a phosphate (B84403) or Tris-based buffer at a physiological pH (e.g., pH 7.5) containing a reducing agent like DTT.
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NITD-916 dissolved in a suitable solvent (e.g., DMSO).
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Procedure:
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The reaction is performed in a 96-well plate format suitable for spectrophotometric readings.
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A reaction mixture is prepared containing the assay buffer, NADH, and the InhA enzyme.
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Varying concentrations of NITD-916 (or control inhibitor/vehicle) are added to the wells and pre-incubated with the enzyme-NADH mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
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The reaction is initiated by the addition of the substrate, DD-CoA.
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The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
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The initial reaction velocities are calculated for each inhibitor concentration.
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Data Analysis:
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The percentage of inhibition is calculated relative to the vehicle control (e.g., DMSO).
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The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
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Materials:
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M. tuberculosis H37Rv or other strains of interest.
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Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80, or Middlebrook 7H10 agar (B569324) with OADC supplement.
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NITD-916 stock solution.
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96-well microplates (for broth microdilution) or petri dishes (for agar dilution).
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-
Procedure (Broth Microdilution):
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A serial two-fold dilution of NITD-916 is prepared in the 7H9 broth in the wells of a 96-well plate.
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A standardized inoculum of M. tuberculosis (e.g., 5 x 10⁵ CFU/mL) is added to each well.
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Positive (no drug) and negative (no bacteria) control wells are included.
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The plates are incubated at 37°C for a period of 7-14 days.
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Growth inhibition is assessed visually or by measuring optical density at 600 nm. The MIC is determined as the lowest concentration of NITD-916 that shows no visible growth.
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Mycolic Acid Synthesis Inhibition Assay
This assay determines the effect of NITD-916 on the synthesis of mycolic acids in whole M. tuberculosis cells.
Protocol:
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Materials:
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Log-phase culture of M. tuberculosis.
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[¹⁴C]-acetic acid (radiolabel).
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NITD-916.
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Reagents for lipid extraction (e.g., chloroform, methanol, potassium hydroxide, sulfuric acid, diethyl ether).
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Thin-layer chromatography (TLC) plates (silica gel).
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TLC developing solvent (e.g., petroleum ether/acetone).
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Procedure:
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M. tuberculosis cultures are treated with varying concentrations of NITD-916 for a specified period (e.g., 24 hours).
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[¹⁴C]-acetic acid is added to the cultures, and they are incubated further to allow for the incorporation of the radiolabel into newly synthesized fatty acids and mycolic acids.
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The bacterial cells are harvested, and the lipids are extracted through a series of saponification, acidification, and solvent extraction steps.
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The extracted lipids (as methyl esters) are spotted onto a TLC plate.
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The TLC plate is developed in a suitable solvent system to separate the different lipid species.
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The radiolabeled mycolic acids are visualized by autoradiography or phosphorimaging.
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Data Analysis:
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The intensity of the bands corresponding to mycolic acids is quantified.
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A dose-dependent decrease in the intensity of the mycolic acid bands in the NITD-916 treated samples compared to the untreated control indicates inhibition of mycolic acid synthesis.
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Experimental and Logical Workflows
The following diagrams illustrate the workflows for identifying and characterizing NITD-916.
Caption: Workflow for the discovery and characterization of NITD-916.
Caption: Logical workflow for confirming InhA as the target of NITD-916.
Conclusion
NITD-916 represents a significant advancement in the search for new anti-tuberculosis therapies. Its direct, NADH-dependent inhibition of InhA provides a potent bactericidal effect against both drug-sensitive and MDR strains of M. tuberculosis. The circumvention of KatG-mediated resistance mechanisms makes it a particularly attractive candidate for further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working to build upon these promising findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA | Life Science Alliance [life-science-alliance.org]
